Traumatsäure

Übersicht

Beschreibung

Traumatische Säure, auch bekannt als trans-2-Dodecendisäure, ist eine einfach ungesättigte Dicarbonsäure, die natürlich in Pflanzen vorkommt. Sie wurde erstmals 1939 von den amerikanischen Chemikern James English Jr. und James Frederick Bonner sowie dem niederländischen Wissenschaftler Arie Jan Haagen-Smit aus verletzten Bohnenpflanzen isoliert . Traumatische Säure ist bekannt für ihre starken Wundheilungseigenschaften in Pflanzen, wo sie die Zellteilung in der Nähe einer Verletzungsstelle stimuliert, um einen schützenden Kallus zu bilden und das geschädigte Gewebe zu heilen . Sie gilt auch als ein Wachstumshormon, insbesondere in niederen Pflanzen wie Algen .

Wissenschaftliche Forschungsanwendungen

Traumatische Säure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Zwischenprodukt bei der Synthese von Prostaglandinen verwendet.

Medizin: Sie ist ein Bestandteil einiger pharmazeutischer Produkte, wie z. B. des odontostomatologischen Gels Restomyl, aufgrund ihrer mukosalen Re-Epithelisierungswirkung.

5. Wirkmechanismus

Traumatische Säure übt ihre Wirkungen hauptsächlich durch ihre Rolle als Wundhormon in Pflanzen aus. Sie stimuliert die Zellteilung in der Nähe einer Verletzungsstelle, was zur Bildung eines schützenden Kallus und zur Heilung des geschädigten Gewebes führt . Die beteiligten molekularen Ziele und Pfade umfassen die Aktivierung von Zellteilungs- und Wachstumspfaden, insbesondere als Reaktion auf Verletzungen . In menschlichen Zellen hat sich gezeigt, dass traumatische Säure die Peroxidation von Membranphospholipiden reduziert, schützende Eigenschaften gegen die Produktion reaktiver Sauerstoffspezies aufweist und die Protein- und Kollagensynthese erhöht .

Wirkmechanismus

Target of Action

Traumatic Acid (TA) is a plant hormone (cytokinin) that belongs to the group of fatty acids derivatives . It primarily targets human skin fibroblasts and stimulates cell division near a trauma site to form a protective callus and heal the damaged tissue . It also acts as a growth hormone, especially in inferior plants (e.g., algae) .

Mode of Action

TA interacts with its targets and causes a decrease in membrane phospholipid peroxidation, exhibiting protective properties against Reactive Oxygen Species (ROS) production . It also increases protein and collagen biosynthesis and its secretion into the culture medium . TA’s activity is similar to unsaturated fatty acids, showing antioxidant and stimulatory effects on collagen biosynthesis .

Biochemical Pathways

TA’s biosynthesis may start either from linoleic acid or linolenic acid, both of which are 18-carbon unsaturated fatty acids precursors . TA influences basic oxidative stress parameters, such as antioxidative enzyme activity, reduced glutathione, thiol group content, and lipid peroxidation .

Result of Action

TA exhibits multiple and complex activity in fibroblast cells in vitro . It reduces oxidative stress and enhances collagen biosynthesis in cultured human skin fibroblasts . It is a potentially powerful agent with applications in the treatment of many skin diseases connected with oxidative stress and collagen biosynthesis disorders .

Action Environment

The action of TA is influenced by the physiological conditions of the environment. For instance, TA’s influence on tested parameters was examined in normal human skin fibroblasts in physiological conditions, without any stress factors . .

Biochemische Analyse

Biochemical Properties

Traumatic acid is biosynthesized in plants by non-enzymatic oxidation of traumatin, another wound hormone . It has been found to enhance the biosynthesis of collagen in cultured human skin fibroblasts . Traumatic acid also exhibits antioxidant properties, reducing membrane phospholipid peroxidation and protecting against reactive oxygen species (ROS) production .

Cellular Effects

Traumatic acid has been shown to have multiple and complex activity in fibroblast cells in vitro . It stimulates cell proliferation and biochemical processes connected with cell division, such as protein, nucleic acid, and photosynthetic dye biosynthesis . In addition, traumatic acid has been found to inhibit MCF-7 breast cancer cells’ viability and enhance apoptosis and oxidative stress .

Molecular Mechanism

It is known that traumatic acid, similar to other unsaturated fatty acids, can activate certain signal transduction pathways for the activation of many metabolic functions in fibroblasts .

Temporal Effects in Laboratory Settings

It has been observed that traumatic acid exhibits a stimulatory effect on various parameters such as antioxidative enzyme activity, reduced glutathione, thiol group content, and lipid peroxidation .

Metabolic Pathways

Traumatic acid is involved in the biosynthesis pathway of traumatin, another wound hormone . It is produced by the non-enzymatic oxidation of traumatin

Transport and Distribution

It is known that traumatic acid is a solid, crystalline, water-insoluble substance under normal conditions .

Subcellular Localization

Given its role as a wound hormone in plants, it is likely to be localized in areas of the cell involved in response to injury and cell division .

Vorbereitungsmethoden

Traumatische Säure kann durch verschiedene Verfahren synthetisiert werden:

Synthesewege: Ein übliches Verfahren umfasst die Umwandlung von Undecylensäure in das Halb-Aldehyd der Sebacinsäure, das dann in Gegenwart von Pyridin mit Malonsäure kondensiert wird.

Industrielle Produktion: Industriell wird traumatische Säure durch die Autooxidation von trans-10-Dodecensäure (trans-10-ODA) in Gegenwart von Sauerstoff und schnellem Rühren hergestellt. Dieses Verfahren ist effizient und liefert ein Produkt mit hoher Reinheit.

Analyse Chemischer Reaktionen

Traumatische Säure unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Sie kann unter bestimmten Bedingungen zu den entsprechenden Alkoholen reduziert werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Sauerstoff für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion sowie Alkohole oder Basen für die Veresterung und Salzbildung. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Ester, Salze und reduzierte Formen der traumatischen Säure.

Vergleich Mit ähnlichen Verbindungen

Traumatische Säure ist aufgrund ihrer doppelten Rolle als Wundheilungsmittel und Wachstumshormon in Pflanzen einzigartig. Zu ähnlichen Verbindungen gehören:

Eigenschaften

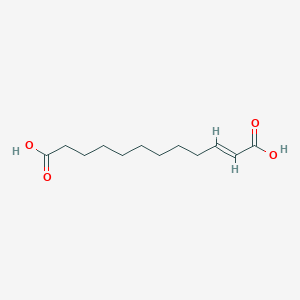

IUPAC Name |

(E)-dodec-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h7,9H,1-6,8,10H2,(H,13,14)(H,15,16)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZWDMBCPDUFDJ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCC(=O)O)CCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863778 | |

| Record name | Traumatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Traumatic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6402-36-4 | |

| Record name | Traumatic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6402-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Traumatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Traumatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-2-enedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAUMATIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7ND24937H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Traumatic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165.5 °C | |

| Record name | Traumatic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.